Malyngamide O

Description

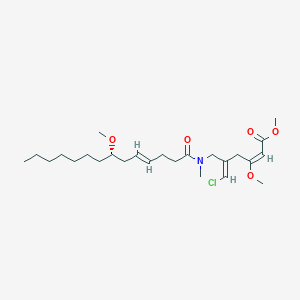

Structure

2D Structure

Properties

Molecular Formula |

C25H42ClNO5 |

|---|---|

Molecular Weight |

472.1 g/mol |

IUPAC Name |

methyl (2E,5Z)-6-chloro-3-methoxy-5-[[[(E,7S)-7-methoxytetradec-4-enoyl]-methylamino]methyl]hexa-2,5-dienoate |

InChI |

InChI=1S/C25H42ClNO5/c1-6-7-8-9-11-14-22(30-3)15-12-10-13-16-24(28)27(2)20-21(19-26)17-23(31-4)18-25(29)32-5/h10,12,18-19,22H,6-9,11,13-17,20H2,1-5H3/b12-10+,21-19-,23-18+/t22-/m0/s1 |

InChI Key |

APYMXRPHYRRJTM-ZWUHNMOSSA-N |

Isomeric SMILES |

CCCCCCC[C@@H](C/C=C/CCC(=O)N(C)C/C(=C\Cl)/C/C(=C\C(=O)OC)/OC)OC |

Canonical SMILES |

CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=CC(=O)OC)OC)OC |

Synonyms |

malyngamide O |

Origin of Product |

United States |

Occurrence, Isolation, and Distribution

Advanced Methodologies for Isolation and Purification

Bioassay-Guided Fractionation Protocols

Bioassay-guided fractionation is a standard approach in natural product chemistry used to isolate bioactive compounds from complex mixtures based on their biological activity. This process typically involves the extraction of metabolites from a biological source, followed by the separation of the extract into fractions using various chromatographic techniques. Each fraction is then tested in a relevant bioassay to identify which fractions contain the desired activity. The active fractions are further purified through subsequent rounds of fractionation and bioassay screening until pure, active compounds are obtained. acs.orgmdpi.com

In the case of Malyngamide O, its isolation involved obtaining the compound from the sea hare Stylocheilus longicauda. thieme-connect.comnih.gov Following isolation, the structure of this compound was elucidated through detailed spectroscopic analysis, specifically using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

While specific, detailed protocols for the bioassay-guided fractionation solely targeting this compound are not extensively detailed in the provided information, the isolation of malyngamides from marine cyanobacteria and associated organisms commonly employs techniques such as solvent extraction, followed by various forms of liquid chromatography, including preparative liquid chromatography and high-performance liquid chromatography (HPLC), often reversed-phase HPLC, for purification. frontiersin.orgacs.org Bioassay screening would be applied at different stages of the fractionation to guide the isolation process towards the fractions containing the target compound or activity. acs.orgmdpi.comfrontiersin.orgplos.org

Elucidation of Molecular Structure and Stereochemistry

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental in the initial characterization and structural assignment of natural products like Malyngamide O.

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments, is crucial for determining the connectivity of atoms within the this compound molecule. Analysis of 1H and 13C NMR spectra provides information on the types of protons and carbons present and their chemical environments. nih.govacs.orgnih.govnih.govmdpi.comresearchgate.net

Detailed 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish correlations between protons and carbons, allowing for the construction of the molecular framework. acs.orgmdpi.comresearchgate.net For instance, COSY correlations reveal coupled protons, while HSQC connects protons to their directly attached carbons. HMBC correlations provide information on two- and three-bond couplings between protons and carbons, helping to link different parts of the molecule and identify quaternary carbons. acs.orgmdpi.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are particularly valuable for determining the relative stereochemistry by identifying protons that are spatially close to each other, even if they are not directly bonded. acs.org This technique helps in assigning the geometry of double bonds and the relative configuration of chiral centers. For example, NOESY correlations have been used to determine the orientation of substituents around double bonds in related malyngamides. acs.orggeomar.de

The presence of interconverting tert-amide conformers in this compound has been indicated by the appearance of many NMR resonances as pairs of peaks, typically in an approximate 2:1 ratio. acs.org This phenomenon is fairly common among malyngamides due to restricted rotation around the N-methyl amide moiety. acs.orgacs.org

Heteronuclear Single Quantum Multiple Bond Correlation (HSQMBC) can be used to measure key diagnostic three-bond carbon-proton (3JCH) couplings, which are helpful in confirming the geometry of double bonds, such as vinyl chloride functionalities, in malyngamides. researchgate.netfigshare.com

High-Resolution Mass Spectrometry (HRMS), particularly techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) or High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), is essential for determining the precise molecular weight and elemental composition of this compound. acs.orgnih.govnih.govmdpi.comacs.orgwgtn.ac.nzamazonaws.comrsc.orgacs.orgnih.gov This information is critical for confirming the molecular formula deduced from NMR data and provides the number of degrees of unsaturation. nih.govmdpi.comacs.orgnih.gov The observed mass-to-charge ratio ([M + H]+ or [M + Na]+) is compared to the calculated mass based on the proposed molecular formula. mdpi.comwgtn.ac.nzamazonaws.comrsc.orgnih.gov

Chemical Degradation Studies and Derivatization Strategies

Chemical degradation studies involve breaking down the molecule into smaller, more manageable fragments, which can then be individually analyzed to determine their structures and stereochemistry. mdpi.comresearchgate.netacs.orgnih.govfao.orgnih.govnih.gov For instance, hydrolysis of the amide linkage in malyngamides can yield the fatty acid and amine components. acs.org Analysis of these fragments can provide crucial information about the composition of the original molecule.

Derivatization strategies involve chemically modifying specific functional groups within the molecule to facilitate analysis or to introduce properties useful for stereochemical assignment. mdpi.comresearchgate.netnih.govfao.orgnih.gov For example, acetylation of hydroxyl groups can alter their chemical shifts in NMR spectra, aiding in assignments. mdpi.com The modified Mosher's method, which involves derivatization with enantiomerically pure α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a common technique used to determine the absolute configuration of chiral centers in complex molecules by analyzing the differential NMR shifts induced by the chiral auxiliary. nih.govnih.govresearchgate.net

Computational Approaches in Stereochemical Assignment (e.g., Density Functional Theory Calculations)

Computational methods, such as Density Functional Theory (DFT) calculations, play an increasingly important role in the structure elucidation and stereochemical assignment of natural products, particularly when experimental data are insufficient or ambiguous. geomar.deresearchgate.netnih.govresearchgate.net DFT calculations can be used to predict various spectroscopic parameters, including NMR chemical shifts and coupling constants, for different possible stereoisomers. geomar.de By comparing the calculated NMR data with the experimental data, the most likely structure and stereochemistry can be determined. geomar.de

DFT calculations can also be used to predict other properties, such as optical rotation, which can help in confirming absolute configurations. geomar.de The DP4+ analysis is a statistical method that combines calculated NMR shifts with experimental data to provide a probability assessment for the correctness of a proposed structure and its stereochemistry. geomar.de

Chiral Analysis Methods (e.g., Chiral Gas Chromatography-Mass Spectrometry)

Chiral analysis methods are employed to determine the absolute configuration of chiral centers within this compound or its degradation products. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying enantiomers. researchgate.netfigshare.comresearchgate.netescholarship.orgnih.govmdpi.comresearchgate.net This method often involves converting the compound or its degradation products into volatile derivatives that can be separated on a chiral stationary phase in a gas chromatograph, with detection by mass spectrometry. nih.govmdpi.com

For example, chiral GC-MS analysis of amino acids released upon hydrolysis of peptides or lipopeptides can reveal their absolute configurations. researchgate.netfigshare.com This approach has been used to define the absolute stereochemistry of amino acid residues in other malyngamide-type compounds. researchgate.netfigshare.com While direct chiral GC-MS of intact this compound might be challenging due to its size and polarity, analysis of suitable degradation products using chiral GC-MS can provide crucial stereochemical information.

Data relevant to the spectroscopic characterization of this compound, such as key NMR chemical shifts, are typically presented in tables within research articles. An example of how such data might be structured is shown below, based on the types of data reported for malyngamides. nih.govnih.govmdpi.comresearchgate.net

| Position | δH (multiplicity, J in Hz) | δC | COSY | HMBC | NOESY |

| NH | x.xx (br s) | - | H-1 | C-1' | H-1 |

| H-1 | x.xx (m) | x.x | NH, H-2 | C-2, C-4, C-1' | NH |

| H-3 | x.xx (d, J=x.x) | x.x | H-4 | C-2, C-4, C-5 | H-7 |

| H-4 | x.xx (m) | x.x | H-3, H-5 | C-3, C-5, C-6 | - |

| H-5 | x.xx (m) | x.x | H-4, H-6 | C-4, C-6, C-7 | 4-OMe |

| H-7 | x.xx (m) | x.x | H-6, H-8 | C-5, C-9 | H-3 |

| 4-OMe | x.xx (s) | x.x | - | C-4 | H-5 |

| 7-OMe | x.xx (s) | x.x | - | C-7 | - |

| C=O (amide) | - | x.x | - | H-1 | - |

| C=C (vinyl chloride) | - | x.x, x.x | - | H-1, H-3 | - |

| C=C (internal) | - | x.x, x.x | - | H-4, H-5, H-6, H-7 | - |

Note: The specific chemical shifts and coupling constants would be determined experimentally for this compound and would replace the 'x.xx' placeholders.

Table: Representative NMR Spectroscopic Data (Example based on Malyngamide series)

| Position | δH (multiplicity, J in Hz) | δC | COSY | HMBC | NOESY |

| NH | |||||

| H-1 | |||||

| H-3 | |||||

| H-4 | |||||

| H-5 | |||||

| H-7 | |||||

| 4-OMe | |||||

| 7-OMe | |||||

| C=O (amide) | |||||

| C=C (vinyl chloride) | |||||

| C=C (internal) |

Detailed research findings on this compound, as reported in the literature, highlight its isolation from Stylocheilus longicauda and the elucidation of its structure primarily through 1D and 2D NMR spectroscopy. nih.govacs.org this compound, along with Malyngamide P, were identified as acyclic malyngamides featuring a C14 acid linked to acyclic amines. acs.org The presence of the characteristic 7-methoxytetradec-4(E)-enoyl moiety, also known as lyngbic acid, was established through NMR data. acs.orgnih.gov The geometry of the C-4/C-5 olefin was determined to be E based on NOESY correlations between the 4-OMe substituent and the adjacent H-5 methine. acs.org NOE interactions between the H-7 vinylic proton and the methylene (B1212753) protons on C-3 suggested a Z orientation of the C-2/C-7 olefin. acs.org HRMS analysis provided the molecular formula, supporting the structural assignments made by NMR. acs.org

Biosynthesis and Genetic Determinants

Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The core structure of Malyngamide O is assembled by a large, multi-enzyme complex known as a hybrid PKS/NRPS system. These systems are modular enzymes that synthesize polyketides and non-ribosomal peptides from simple acyl-CoA and amino acid building blocks, respectively. nih.govmdpi.com In the case of malyngamides, the machinery combines modules for both polyketide and amino acid elongation. nih.gov

The malyngamide biosynthetic pathway exhibits unusual loading and termination mechanisms. acs.orgnih.govnih.gov The initiation of the polyketide chain does not follow the canonical acyl-CoA loading mechanism. Instead, it involves a LipM homolog, an octanoyltransferase typically associated with lipoic acid metabolism. nih.govrsc.org This enzyme, designated MgcA, transfers an intact octanoate moiety to the first ketosynthase (KS) module of the PKS machinery. acs.orgnih.govnih.gov This neofunctionalization of a LipM homolog for initiating a secondary metabolic pathway is a distinctive feature of malyngamide biosynthesis. nih.gov The termination of the biosynthetic process is also noteworthy, involving specific enzymatic activities that release the final product from the synthase complex. nih.gov

Enzymatic Steps and Reaction Mechanisms in Biosynthesis

The assembly of the malyngamide scaffold involves a series of enzymatic reactions, including acyl transfer, polyketide extension, and cyclization events. nih.gov

The biosynthesis of malyngamides is initiated by a LipM-like octanoyltransferase, MgcA. nih.gov This enzyme is responsible for transferring an octanoyl group from an acyl carrier protein (ACP) of the fatty acid synthase (FAS) pathway to the active site of the first KS domain of the malyngamide synthase. nih.govrsc.org This represents a unique strategy for priming a PKS pathway, borrowing a component from primary metabolism (lipoic acid synthesis) to initiate the production of a secondary metabolite. nih.gov It is speculated that the presence of another functional lipoic acid synthesis enzyme (LipB) in Okeania allows for the recruitment of LipM to this new function. nih.gov

A critical step in the formation of the characteristic cyclohexanone ring of type A malyngamides is the dysfunction of a specific ketoreductase (KR) domain within the PKS module. acs.orgnih.govnih.gov This inactive KR domain, denoted as KR0, is incapable of reducing the β-keto group of the growing polyketide chain. acs.orgnih.gov Phylogenetic analysis and homology modeling have indicated that alterations in the cofactor binding and active sites contribute to this loss of function, which has been confirmed experimentally. acs.orgnih.gov The retention of the carbonyl group at this specific position is essential for the subsequent cyclization reaction. acs.orgnih.gov

The presence of the unreduced carbonyl group, due to the inactive KR0 domain, facilitates an intramolecular Knoevenagel condensation. acs.orgnih.gov This type of reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orgorganic-chemistry.org In the biosynthesis of malyngamides, the retained carbonyl group enables the cyclization of the polyketide chain, leading to the formation of the six-membered cyclohexanone ring. acs.orgnih.gov This KR0-enabled Knoevenagel condensation is considered the "keystone" of type A malyngamide biosynthesis, and the resulting intermediate, malyngamide K, is a precursor to other analogs. nih.gov The timing and precise mechanism of this cyclization may be influenced by other proteins, such as a lipocalin-like protein (MgcS), which could act as a stabilizing entity to promote the correct folding for carbon-carbon bond formation. nih.gov

Halogenation and Other Tailoring Modifications (e.g., Hydroxylation, Methylation, Acetylation)

The structural diversity among Type A malyngamides, including the specific features of this compound, arises from a series of "tailoring" modifications that occur during or after the assembly of the polyketide chain. These modifications are catalyzed by specialized enzymes encoded within the biosynthetic gene cluster (BGC).

Halogenation: A key feature of many malyngamides is the presence of a chlorine atom. Based on the analysis of the gene clusters for Malyngamide C acetate (B1210297) and I (the mgc and mgi clusters), a dedicated halogenation cassette is involved. This process is predicted to occur during the extension of the polyketide chain, involving a chlorinated β-branching methylation step. nih.gov For this compound, the presence and position of a chlorine atom would be dictated by the action of a similar halogenase domain within its specific PKS module.

Hydroxylation, Methylation, and Acetylation: These modifications are critical for generating the final chemical architecture of this compound.

Hydroxylation: Cytochrome P450 monooxygenases play a crucial role. In the biosynthesis of Malyngamide C acetate, the enzyme MgcU, a P450, is predicted to oxidize the C-8 position to an alcohol. nih.gov The specific hydroxylation pattern of this compound would similarly be determined by one or more P450 enzymes encoded in its BGC.

Methylation: O-methylation is a common feature, particularly on the lyngbic acid tail. nih.gov This reaction is catalyzed by methyltransferase (MT) domains within the PKS/NRPS modules.

Acetylation: The addition of acetyl groups is another key tailoring step. In the mgc pathway, the O-acetyltransferase MgcV is responsible for acetylating the C-8 hydroxyl group to produce Malyngamide C acetate. nih.gov The acetylation patterns on this compound would be governed by a similar acetyltransferase.

The combination of these well-understood tailoring reactions, acting upon a common biosynthetic intermediate, is what explains the proliferation and diversity of malyngamide analogs. nih.gov

Bioinformatic Analysis of Biosynthetic Gene Clusters

The genetic blueprints for malyngamide production are contained within large biosynthetic gene clusters (BGCs). Bioinformatic analysis of the genomes of two strains of Okeania hirsuta led to the discovery of the 68 kb (mgc) and 62 kb (mgi) PKS/NRPS pathways responsible for producing Malyngamide C acetate and Malyngamide I, respectively. nih.govnih.gov

These analyses revealed a series of genes encoding the necessary enzymatic domains for polyketide and non-ribosomal peptide synthesis. Although the specific BGC for this compound has not been identified, its architecture is predicted to be highly similar to the mgc and mgi clusters. Key predicted genes and their functions based on the characterized clusters are detailed below.

| Gene (from mgc cluster) | Predicted Function in Malyngamide Biosynthesis | Relevance to this compound |

| MgcA | LipM-like octanoyltransferase for pathway initiation | Predicted to initiate the pathway with a fatty acid precursor. |

| MgcG - MgcR | PKS/NRPS modules for chain assembly and modification | The core assembly line; variations in these modules would define the this compound backbone. |

| MgcQ KR⁰ | Inactive Ketoreductase domain | A critical "dysfunctional" domain that prevents reduction, enabling the cyclization to form the cyclohexanone ring. nih.govnih.gov This feature is expected to be conserved. |

| MgcS | Lipocalin-like protein | Implicated in facilitating the intramolecular cyclization to form the ring structure. nih.gov |

| MgcT, MgcU | Cytochrome P450 monooxygenases | Catalyze hydroxylations and epoxidations. The specific P450s in the this compound cluster would determine its oxidation pattern. |

| MgcV | O-acetyltransferase | Adds acetyl groups. The presence or absence of a similar gene would determine if this compound is acetylated. |

This table is based on the characterized mgc gene cluster and represents a predictive model for the this compound BGC.

Isotope Labeling Experiments for Precursor Incorporation Studies

Isotope labeling experiments are fundamental to elucidating the building blocks of natural products. Studies on O. hirsuta using ¹³C-labeled substrates have provided definitive evidence for the precursors of Type A malyngamides, which can be extended to this compound. nih.gov

Feeding experiments with [1-¹³C]octanoate confirmed that an intact eight-carbon fatty acid, transferred by a LipM homolog, serves as the starter unit for the PKS assembly line. nih.gov Further experiments using [1,2-¹³C₂]acetate demonstrated its incorporation into the rest of the molecule, consistent with the extension of the chain by PKS modules using malonyl-CoA (derived from acetate). nih.gov

Analysis of the ¹³C-¹³C coupling patterns from these experiments was pivotal in confirming the origins of the carbon backbone and understanding the formation of the cyclohexanone head group. nih.gov These results strongly support a model where the biosynthesis of this compound would likewise be initiated by an octanoate unit and extended with acetate-derived units.

| Labeled Precursor | Incorporated Into | Biosynthetic Implication |

| [1-¹³C]octanoate | The "tail" portion of the lyngbic acid moiety | Confirms an intact octanoate starter unit. |

| [1,2-¹³C₂]acetate | The remainder of the carbon backbone | Confirms the polyketide pathway extension via malonyl-CoA. |

| Glycine, Serine, etc. | Headgroup linkage | The specific amino acid linker can vary among malyngamides, incorporated by NRPS modules. nih.gov |

This table summarizes general findings from isotope labeling studies on Type A malyngamides, applicable to understanding this compound's biosynthesis.

Phylogenetic Relationships of Malyngamide Biosynthetic Pathways

Phylogenetic analysis of key enzymes within the malyngamide BGCs provides insight into their evolutionary origins. The analysis of the ketoreductase (KR) domain of MgcQ revealed that it clades with non-functional KR domains, confirming the bioinformatic prediction of its inactivation. nih.govnih.gov This loss of function is a critical evolutionary event that enabled the unique cyclization reaction forming the hallmark cyclohexanone ring of Type A malyngamides. nih.gov

Furthermore, phylogenetic analysis of the initiating enzyme, MgcA, showed that it belongs to the LipM octanoyltransferase family, which is typically associated with primary metabolism (lipoic acid synthesis). nih.gov Its recruitment to initiate a secondary metabolic pathway is a notable evolutionary adaptation. The biosynthetic pathway for this compound is expected to have evolved from a common ancestor to the mgc and mgi pathways, sharing these key evolutionary features while diverging in the specific tailoring enzymes that create its unique final structure.

Chemical Synthesis and Synthetic Strategies

Total Synthesis of Malyngamide O and Related Analogues

Total synthesis approaches aim to construct the complete this compound molecule from simpler, commercially available starting materials. These routes often involve the strategic coupling of key fragments representing the distinct parts of the molecule: the fatty acid chain and the functionalized amine portion acs.orgmdpi.com.

Convergent synthesis is a preferred strategy in the total synthesis of complex molecules like this compound. This approach involves synthesizing key fragments of the molecule independently and then joining them in a final series of steps weebly.comresearchgate.net. This contrasts with a linear synthesis, where the molecule is built step-by-step from the initial starting material researchgate.net. Convergent routes are often more efficient, as material loss in earlier steps has a less drastic impact on the final yield weebly.com. Retrosynthetic analysis plays a crucial role in designing these routes by breaking down the target molecule into simpler, synthesizable precursors kccollege.ac.inmit.edu. For this compound, retrosynthetic analysis typically identifies the amide bond linking the fatty acid and amine fragments as a key disconnection point mdpi.com. Further disconnections are then planned within each fragment to arrive at readily available starting materials.

Given that this compound is an optically active natural product, enantioselective synthesis is essential to obtain the correct stereoisomer nih.govacs.org. Enantioselective approaches involve the use of chiral reagents, catalysts, or auxiliaries to control the stereochemistry of newly formed stereogenic centers acs.orgacs.org. Asymmetric catalysis, utilizing chiral catalysts, is a powerful tool for achieving high enantioselectivity in various transformations, including carbon-carbon bond formation and reductions rsc.orgnih.gov. The development of enantioselective routes for malyngamides has been crucial for confirming their absolute configurations and for synthesizing specific stereoisomers for biological evaluation acs.orgrsc.orgnih.gov. For instance, asymmetric Henry reactions and asymmetric CBS reductions have been employed in the synthesis of related malyngamide analogues to establish specific chiral centers rsc.orgacs.orgrsc.org.

The construction of the carbon backbone of this compound relies on efficient and selective carbon-carbon bond forming reactions alevelchemistry.co.uknumberanalytics.com. Several classic and modern reactions have been utilized in its synthesis and the synthesis of its analogues.

Wittig Reaction: The Wittig reaction is a common method for synthesizing alkenes and has been specifically employed in the construction of the vinyl chloride functionality present in this compound and other malyngamides nih.govacs.orgacs.orgscite.aimagtech.com.cn. This reaction typically involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone alevelchemistry.co.uknumberanalytics.com. Control over the stereochemistry of the resulting double bond (E or Z) is often a critical aspect when applying the Wittig reaction in complex molecule synthesis. For malyngamides, the Wittig reaction has been used to install the terminal vinyl chloride with a desired Z-configuration acs.orgscite.ai.

Aldol (B89426) Reaction: The aldol reaction, which forms a new carbon-carbon bond between two carbonyl compounds (or an enolate and a carbonyl compound), has been a key step in constructing the basic backbone of the amine portion of this compound and related structures nih.govacs.orgacs.orgwgtn.ac.nz. This reaction allows for the formation of β-hydroxy carbonyl compounds, which can then be further transformed. Asymmetric variants of the aldol reaction, such as the Crimmins asymmetric aldolization, have been used in the synthesis of related natural products to control the stereochemistry of newly formed chiral centers researchgate.net.

Other carbon-carbon bond forming reactions, such as Suzuki coupling, have also been utilized in the synthesis of malyngamide analogues featuring different structural motifs acs.orgresearchgate.net.

This compound is characterized by an amide bond linking the fatty acid and amine components mdpi.com. The formation of this amide bond requires efficient amidation or peptide coupling methodologies researchgate.net. Standard peptide coupling reagents and procedures are often employed for this crucial step peptide.comchemrxiv.org. These methodologies facilitate the formation of the amide linkage between a carboxylic acid (the fatty acid) and an amine researchgate.net. Reagents like DCC/HOBt have been reported for the amidation step in the synthesis of malyngamides, including this compound nih.govacs.org. The choice of coupling reagent and reaction conditions is important to minimize epimerization, particularly if the carboxylic acid or amine component has a stereogenic center adjacent to the coupling site chemrxiv.orgnih.gov.

A distinctive feature of this compound and several other malyngamides is the presence of a terminal vinyl chloride moiety nih.govacs.orgmdpi.com. Achieving stereocontrol during the construction of this functionality, specifically obtaining the desired Z-configuration, has been a significant aspect of synthetic efforts acs.orgscite.ai. As mentioned earlier, the Wittig reaction has been successfully employed to install this group with control over the alkene geometry acs.orgscite.ai. Other methods for synthesizing vinyl chloride compounds have also been explored and applied in the context of malyngamide synthesis magtech.com.cn. Stereocontrolled installation of this moiety can involve specific reaction conditions or the use of specialized reagents to favor the formation of the desired stereoisomer scite.aimagtech.com.cn.

Semi-Synthesis and Structural Modification for Analog Libraries

Semi-synthesis involves using a naturally occurring starting material, often a related natural product or a readily available precursor, and modifying it chemically to obtain the target compound or its analogues nih.gov. This approach can be advantageous when the natural product is available in limited quantities or when specific structural modifications are desired to explore structure-activity relationships researchgate.netmdpi.com.

Structural modification of malyngamides through semi-synthesis allows for the generation of analog libraries researchgate.netmdpi.com. These libraries can feature variations in the fatty acid chain length, the functionalization of the amine portion, or modifications to the vinyl chloride group. Such analog libraries are valuable for investigating how structural changes impact biological activity and for identifying compounds with improved properties researchgate.netmdpi.com. Methodologies like solid-phase peptide synthesis (SPPS) have been used in the semi-synthesis of related natural product analogues, which could be applicable to the malyngamide series for generating diverse amide linkages mdpi.com.

Overcoming Synthetic Challenges and Development of New Methodologies

The total synthesis of this compound, a marine natural product characterized by a novel vinyl chloride structural motif, presents several synthetic challenges. These challenges primarily stem from the need to establish specific stereocenters and construct the unique functionalities present in the molecule, particularly the vinyl chloride group and the complex amide linkage.

One significant challenge in the synthesis of malyngamides, including this compound, is the construction of the vinyl chloride functionality with defined stereochemistry. Early synthetic efforts and reviews highlight the use of the Wittig reaction as a key step for introducing this motif in malyngamides such as this compound, P, Q, and R. magtech.com.cnacs.org However, achieving high stereoselectivity (specifically the (Z)-configuration often found in natural malyngamides) using Wittig reactions can be challenging and requires careful optimization of reaction conditions, including temperature control. scite.ai For instance, in one reported synthesis of Malyngamides O, P, Q, and R, no product was obtained when the Wittig reaction was conducted at -78 °C with n-BuLi, while a complex mixture resulted at 0 °C. The optimal temperature range was found to be between -78 °C and -30 °C to achieve the desired outcome. scite.ai

Another challenge lies in the formation of the amide bond connecting the fatty acid chain and the amine-derived portion of this compound. Standard coupling procedures are employed, such as the DCC/HOBt-promoted amidation, but the efficiency and yield can be influenced by the complexity and steric hindrance of the coupling partners. acs.orgnih.gov

Stereochemical control is paramount in the synthesis of this compound due to the presence of multiple stereogenic centers. The total synthesis of malyngamides often involves strategies to control the absolute and relative configurations of these centers. For this compound, this includes controlling the stereochemistry of the fatty acid chain and the pyrrolidone ring (if present in the specific malyngamide variant, although this compound is described with a different amine-derived part). nih.gov Methodologies such as aldol reactions have been employed to construct the basic carbon backbone and establish stereocenters. acs.orgnih.gov The absolute configuration of stereogenic centers is typically confirmed through synthesis of the natural product and its epimers, followed by comparison of spectroscopic data and optical rotation with the isolated natural product. nih.gov

The development of new methodologies for constructing the vinyl chloride moiety remains an active area in organic synthesis, with various metal-mediated reactions and other methods being explored, which could potentially be applied to future, more efficient syntheses of malyngamides like this compound. magtech.com.cn

While specific detailed yield data for each step solely for this compound synthesis are not extensively detailed in the provided abstracts, the success of reported total syntheses of Malyngamides O, P, Q, and R indicates that the developed strategies, including optimized Wittig conditions and convergent approaches, were effective in overcoming the key synthetic challenges. acs.orgscite.ainih.gov

Illustrative Synthetic Steps and Conditions (Based on Malyngamides O, P, Q, R synthesis):

| Synthetic Step | Key Reagents/Conditions | Purpose | Notes |

| Vinyl Chloride Construction | Wittig reaction (specific ylide) | Introduce the vinyl chloride group | Temperature control (-78 to -30 °C) is critical for (Z)-selectivity. scite.ai |

| Amide Bond Formation | DCC/HOBt | Link fatty acid and amine fragments | Standard coupling procedure. acs.orgnih.gov |

| Backbone Construction/Stereocontrol | Aldol reaction | Build carbon skeleton, establish stereocenters | Used to create key parts of the molecule. acs.orgnih.gov |

| Enol Methylation | Base/acid conditions or Mitsunobu reaction | Introduce methyl group on enol | Specific conditions depend on the substrate. acs.orgnih.gov |

Note: This table is illustrative based on the general synthetic route described for Malyngamides O, P, Q, and R. Specific substrates and full conditions would be detailed in the primary literature. acs.orgnih.gov

The ongoing research into the synthesis of complex marine natural products like this compound continues to drive the development of novel synthetic methodologies and strategies for overcoming challenging transformations and achieving high levels of stereochemical control.

Biological Activities and Mechanistic Investigations Excluding Clinical Context

Anti-inflammatory Mechanisms

Investigations into the anti-inflammatory potential of malyngamides, including studies on related analogs, have highlighted their ability to modulate key inflammatory pathways.

Several malyngamides have demonstrated the capacity to inhibit the production of inflammatory mediators, such as nitric oxide (NO). Malyngamide 2, an oxidized lipopeptide, exhibited anti-inflammatory activity by inhibiting induced nitric oxide production in LPS-induced RAW264.7 macrophage cells with an IC₅₀ of 8.0 μM. escholarship.orgmdpi.comacs.orgnih.govencyclopedia.pubsemanticscholar.orgescholarship.org Malyngamide F acetate (B1210297) also showed potent concentration-dependent anti-inflammatory activity in the NO assay with an IC₅₀ of 7.1 μM in RAW264.7 cells. semanticscholar.orgescholarship.orgnih.govcore.ac.ukacs.org Other malyngamides, including Malyngamides F and L, also resulted in significant decreases in nitrite (B80452) production in this cellular model. nih.gov Conversely, Malyngamides C acetate, H, I, and K showed only a slight reduction in nitrite production that was not significantly different from controls. nih.gov

Murine macrophage cell lines, particularly RAW264.7 cells stimulated with lipopolysaccharide (LPS), have been extensively used to evaluate the anti-inflammatory activities of malyngamides. In this model, Malyngamide 2 displayed anti-inflammatory properties by inhibiting induced nitric oxide production. escholarship.orgmdpi.comacs.orgnih.govencyclopedia.pubsemanticscholar.orgescholarship.org Malyngamide F acetate also demonstrated potent anti-inflammatory activity in LPS-induced RAW264.7 cells and was found to selectively inhibit the MyD88-dependent pathway. semanticscholar.orgescholarship.orgnih.govcore.ac.ukacs.org This suggests a specific mechanism by which certain malyngamides may modulate the inflammatory response within these cellular contexts.

Cytotoxic Activities in Cellular Models

Malyngamides have been investigated for their cytotoxic effects against various cancer cell lines in vitro, providing insights into their potential as antiproliferative agents.

Malyngamide O itself has shown moderate cytotoxic activity when tested against mouse lymphoma (P-388), human lung carcinoma (A-549), and human colon carcinoma (HT-29) cell lines. sci-hub.se Studies on other malyngamides have revealed a broader spectrum of cytotoxic activities. Malyngamide A inhibited the proliferation of A549, HT29, and MDA-MB-231 cells in vitro. researchgate.netmdpi.com Malyngamide 4 exhibited weak inhibitory activity against MDA-MB-231, A549, and HT-29 cells with GI₅₀ values of 40, 50, and 44 μM, respectively. researchgate.net Malyngamide Y demonstrated cytotoxic activity against human lung cancer cell line (NCI-H460) and mouse neuro-2a neuroblastoma. researchgate.net

Further research on malyngamide stereoisomers, such as 8-epi-malyngamide C and 8-O-acetyl-8-epi-malyngamide C, showed moderate cytotoxicity against NCI-H460 human lung tumor and neuro-2a cancer cell lines, with IC₅₀ values ranging between 0.5 and 20 μg/mL. nih.gov These compounds were also reported to be strongly cytotoxic against NCI-H460, Neuro-2a, and HT29 cells, with IC₅₀ values ranging from 3.1 to 23.9 μM. encyclopedia.pub Malyngamide C and 8-epi-malyngamide C specifically showed cytotoxicity against HT29 colon cancer cells with IC₅₀ values of 5.2 μM and 15.4 μM, respectively. mdpi.commdpi.com Malyngamide 2 displayed moderate cytotoxic activity against H-460 human lung cancer cells (IC₅₀ = 8 μM). acs.orgencyclopedia.pubmdpi.com

The cytotoxic activities of several malyngamides against various cancer cell lines are summarized in the table below:

| Compound | Cell Line | Activity Type | IC₅₀ or GI₅₀ Value | Reference |

| This compound | P-388 | Cytotoxicity | Moderate | sci-hub.se |

| This compound | A-549 | Cytotoxicity | Moderate | sci-hub.se |

| This compound | HT-29 | Cytotoxicity | Moderate | sci-hub.se |

| Malyngamide A | A549 | Inhibition | Not specified | researchgate.netmdpi.com |

| Malyngamide A | HT29 | Inhibition | Not specified | researchgate.netmdpi.com |

| Malyngamide A | MDA-MB-231 | Inhibition | Not specified | researchgate.netmdpi.com |

| Malyngamide 4 | MDA-MB-231 | Inhibition | 44 μM (GI₅₀) | researchgate.net |

| Malyngamide 4 | A549 | Inhibition | 40 μM (GI₅₀) | researchgate.net |

| Malyngamide 4 | HT-29 | Inhibition | 50 μM (GI₅₀) | researchgate.net |

| Malyngamide Y | NCI-H460 | Cytotoxicity | Not specified | researchgate.net |

| Malyngamide Y | Neuro-2a | Cytotoxicity | Not specified | researchgate.net |

| 8-epi-Malyngamide C | NCI-H460 | Cytotoxicity | 0.5 - 20 μg/mL | nih.gov |

| 8-epi-Malyngamide C | Neuro-2a | Cytotoxicity | 0.5 - 20 μg/mL | nih.gov |

| 8-epi-Malyngamide C | HT29 | Cytotoxicity | 3.1 - 23.9 μM | encyclopedia.pub |

| 8-O-acetyl-8-epi-Malyngamide C | NCI-H460 | Cytotoxicity | 0.5 - 20 μg/mL | nih.gov |

| 8-O-acetyl-8-epi-Malyngamide C | Neuro-2a | Cytotoxicity | 0.5 - 20 μg/mL | nih.gov |

| 8-O-acetyl-8-epi-Malyngamide C | HT29 | Cytotoxicity | 3.1 - 23.9 μM | encyclopedia.pub |

| Malyngamide C | HT29 | Cytotoxicity | 5.2 μM | mdpi.commdpi.com |

| 8-epi-Malyngamide C | HT29 | Cytotoxicity | 15.4 μM | mdpi.commdpi.com |

| Malyngamide 3 | MCF-7 | Cytotoxicity | 29 μM | encyclopedia.pub |

| Malyngamide 3 | HT-29 | Cytotoxicity | 48 μM | encyclopedia.pub |

| Malyngamide 2 | H-460 | Cytotoxicity | 8 μM | acs.orgencyclopedia.pubmdpi.com |

| Malyngamide C | NCI-H460 | Cytotoxicity | Not specified | mdpi.com |

| Malyngamide C | Neuro-2a | Cytotoxicity | Not specified | mdpi.com |

| Malyngamide C | HCT-116 | Cytotoxicity | Not specified | mdpi.com |

| Malyngamide J | NCI-H460 | Cytotoxicity | Not specified | mdpi.com |

| Malyngamide J | Neuro-2a | Cytotoxicity | Not specified | mdpi.com |

| Malyngamide K | NCI-H460 | Cytotoxicity | Not specified | mdpi.com |

| Malyngamide K | Neuro-2a | Cytotoxicity | Not specified | mdpi.com |

Research into the mechanisms behind the cytotoxic effects of malyngamides has provided some insights into their potential cellular targets and the signaling pathways they might influence. Isomalyngamides A and A-1, analogs of malyngamide, have been shown to inhibit tumor proliferation by inactivating the expression and phosphorylation of FAK (Focal Adhesion Kinase) and Akt through the β1 integrin-mediated antimetastatic pathway. mdpi.com Furthermore, some malyngamides have been found to inhibit metastatic activities in MDA-MB-231 cells by inactivating the expression of p-FAK and paxillin (B1203293) through the integrin-mediated antimetastatic pathway. researchgate.netresearchgate.net While not specific to this compound, these findings on related malyngamides suggest that modulation of cell adhesion and signaling pathways involving FAK and paxillin may be a common mechanism within this class of compounds. Another cyanobacterial compound, Apratoxin A, has been reported to mediate anti-proliferative activity partly through antagonism of FGF (Fibroblast Growth Factor) signaling via STAT3. mdpi.comchemistry-chemists.com This highlights the potential for marine natural products from cyanobacteria to interfere with growth factor signaling pathways relevant to cancer.

Antimicrobial and Anti-infective Potentials

Malyngamides have also been recognized for their potential antimicrobial and anti-infective properties. Malyngamides are described as antibacterial agents isolated from the marine cyanobacterium Lyngbya majuscula. ijcmas.com While extensive testing specifically on this compound's antimicrobial activity is not widely reported in the provided sources, studies on other malyngamides indicate activity against various microorganisms. Malyngamides D and E have shown mild antibiotic activity against Mycobacterium smegmatis and B. subtilis. mdpi.com Malyngamide F has demonstrated some activity against Staphylococcus aureus. mdpi.com Lyngbic acid, a fatty acid component found in most malyngamides, has displayed antimicrobial activity against Staphylococcus aureus and Bacillus subtilus and exhibited the highest inhibitory activity against Mycobacterium tuberculosis H37Rv compared to Malyngamide 4 and Malyngamide B. mdpi.comnih.gov Isomalyngamide A and Malyngamide J, as well as Malyngamide C and 8-epi-malyngamide C, have also shown antibacterial activity against Bacillus cereus. mdpi.com Interestingly, Malyngamide C and 8-epi-malyngamide C have been reported to inhibit bacterial quorum sensing in transformed Escherichia coli without inhibiting bacterial growth. encyclopedia.pub Although the antimicrobial properties of Malyngamide 2 are noted as yet to be rigorously evaluated, the collective findings on other malyngamides suggest that this class of compounds holds potential in the search for new anti-infective agents, warranting further investigation. encyclopedia.pubmdpi.com

| Compound | Microorganism | Activity Type | Value | Reference |

| Malyngamides D and E | Mycobacterium smegmatis | Antibiotic Activity | Mild | mdpi.com |

| Malyngamides D and E | B. subtilis | Antibiotic Activity | Mild | mdpi.com |

| Malyngamide F | Staphylococcus aureus | Activity | Some | mdpi.com |

| Lyngbic acid | Staphylococcus aureus | Antimicrobial Activity | Not specified | mdpi.comnih.gov |

| Lyngbic acid | Bacillus subtilus | Antimicrobial Activity | Not specified | mdpi.comnih.gov |

| Lyngbic acid | Mycobacterium tuberculosis H37Rv | Inhibitory Activity | Highest (12.5 μg/mL) | mdpi.comnih.gov |

| Malyngamide 4 | Mycobacterium tuberculosis H37Rv | Inhibitory Activity | Weaker (12.5 μg/mL) | mdpi.comnih.gov |

| Malyngamide B | Mycobacterium tuberculosis H37Rv | Inhibitory Activity | Weaker (12.5 μg/mL) | mdpi.comnih.gov |

| Isomalyngamide A | Bacillus cereus | Antibacterial Activity | 7.8 µg/mL | mdpi.com |

| Malyngamide J | Bacillus cereus | Antibacterial Activity | 63 µg/mL | mdpi.com |

| Malyngamide C | Bacillus cereus | Antibacterial Activity | 130 µg/mL | mdpi.com |

| 8-epi-Malyngamide C | Bacillus cereus | Antibacterial Activity | 130 µg/mL | mdpi.com |

| Malyngamide C | Escherichia coli (transformed) | Quorum Sensing Inhib. | Inhibition | encyclopedia.pub |

| 8-epi-Malyngamide C | Escherichia coli (transformed) | Quorum Sensing Inhib. | Inhibition | encyclopedia.pub |

Antibacterial Activities Against Diverse Bacterial Strains

While specific data on the antibacterial activity of this compound against diverse bacterial strains is limited in the provided search results, related malyngamides have shown such activity. Malyngamides from filamentous cyanobacteria have demonstrated antibacterial properties against Gram-positive pathogens. researchgate.net For instance, malyngamide A, malyngamide B, and malyngamide 4 showed weaker antimycobacterial activity against Mycobacterium tuberculosis H37Rv compared to lyngbic acid, which exhibited 65% inhibition at 12.5 µg/mL. researchgate.netmdpi.com Lyngbic acid itself displayed antimicrobial activity against Staphylococcus aureus and Bacillus subtilus. mdpi.com Malyngamide F was also found to have some activity against Staphylococcus aureus. mdpi.com Isomalyngamide A and malyngamide J have shown antibacterial activity against Bacillus cereus with IC50 values of 7.8 µg/mL and 63 µg/mL, respectively. mdpi.com Malyngamide C also exhibited antibacterial activity against Bacillus cereus at 130 µg/mL. mdpi.com

Antiviral Activities

Specific antiviral activities of this compound are not detailed in the search results. However, some algal-based compounds, including some malyngamides, have been shown to possess antiviral activity. osti.govresearchgate.net Serinol-derived malyngamides have been reported to exhibit weak anti-HIV activity. researchgate.net

Antiparasitic Activities

Information specifically on the antiparasitic activities of this compound is not present in the provided results. However, some malyngamides have shown antiparasitic effects. researchgate.netd-nb.info For example, dudawalamides, which are related compounds, have shown activity against Plasmodium falciparum and Leishmania donovani. mdpi.com

Modulation of Bacterial Quorum Sensing

Malyngamide C and 8-epi-malyngamide C have demonstrated the ability to inhibit bacterial quorum sensing in transformed Escherichia coli and against the QS reporter pSB1075, which responds to 3-oxo-C12-HSL. researchgate.netmdpi.com These compounds reduced 3-oxo-C12-HSL signaling at concentrations that did not inhibit bacterial cell growth. mdpi.com Malyngolide, another related compound, has also been reported to interfere with quorum sensing circuitry using N-acyl homoserine lactone reporters based on the LasR receptor of Pseudomonas aeruginosa. mdpi.com It showed inhibitory activities without disrupting bacterial growth and inhibited elastase production by Pseudomonas aeruginosa PAO1. mdpi.com

Modulation of Metabolic Pathways

Stimulation of Glucose Uptake in in vitro Myotube Models

Several new malyngamides isolated from the marine cyanobacterium Moorea producens have been shown to stimulate glucose uptake in cultured L6 myotubes. fao.orgresearchgate.netnih.govnih.gov Specifically, 6,8-di-O-acetylmalyngamide 2 demonstrated potent activity in stimulating glucose uptake and activated adenosine (B11128) monophosphate-activated protein kinase (AMPK). fao.orgresearchgate.netnih.govnih.gov

The effect of these compounds on glucose uptake was measured using a Glucose C-II Test kit after incubating L6 myotubes with varying concentrations of the compounds for 16 hours. researchgate.net Western blotting analysis was used to assess the activation of AMPK by measuring the ratio of phosphorylated AMPK to total AMPK. researchgate.net

While this compound was not explicitly mentioned in these studies, the findings on related malyngamides highlight the potential for this class of compounds to influence glucose metabolism pathways.

Table 1: Effect of Malyngamides on Glucose Uptake in Cultured L6 Myotubes

| Compound | Concentration | Glucose Uptake (% of Control) |

| 6,8-di-O-acetylmalyngamide 2 | [Data not available in snippets] | Potent stimulation fao.orgresearchgate.netnih.govnih.gov |

| 6-O-acetylmalyngamide 2 | [Data not available in snippets] | Stimulation fao.orgresearchgate.netnih.govnih.gov |

| N-demethyl-isomalyngamide I | [Data not available in snippets] | Stimulation fao.orgresearchgate.netnih.govnih.gov |

Note: Specific concentration and percentage data for glucose uptake were not available in the provided search snippets, only the qualitative finding of stimulation.

Table 2: Effect of 6,8-di-O-acetylmalyngamide 2 on AMPK Activation in Cultured L6 Myotubes

| Compound | Concentration | p-AMPK/AMPK Ratio (Relative to Control) |

| 6,8-di-O-acetylmalyngamide 2 | [Data not available in snippets] | Activation observed fao.orgresearchgate.netnih.govnih.gov |

Note: Specific concentration and ratio data for AMPK activation were not available in the provided search snippets, only the qualitative finding of activation.

Activation of Adenosine Monophosphate-Activated Protein Kinase (AMPK)

Investigations into the biological activities of malyngamide-like compounds have included their effects on glucose uptake and energy metabolism. One study evaluating new malyngamides from the marine cyanobacterium Moorea producens examined their impact on glucose uptake in cultured L6 myotubes mdpi.comresearchgate.net. While the study primarily focused on 6,8-di-O-acetylmalyngamide 2 (referred to as compound 1 in the source), it provides insights into the potential for malyngamide structures to interact with pathways like the AMP-activated protein kinase (AMPK) pathway mdpi.comresearchgate.net.

AMPK is a key enzyme involved in regulating cellular energy homeostasis nih.gov. Activation of AMPK can lead to increased glucose uptake in skeletal muscle in an insulin-independent manner mdpi.com. In the study involving related malyngamides, compound 1 stimulated glucose uptake in L6 myotubes in a dose-dependent and insulin-independent manner mdpi.com. Further experiments using compound C, a selective AMPK inhibitor, demonstrated that it significantly reduced the glucose uptake stimulated by compound 1, suggesting the involvement of the AMPK pathway mdpi.com. Western blotting analysis showed an increase in the phosphorylation of AMPK (indicating activation) in cells treated with compound 1 mdpi.com.

Although these specific findings pertain to a related malyngamide analog (6,8-di-O-acetylmalyngamide 2), the observed activation of the AMPK pathway highlights a potential mechanism of action for malyngamide class compounds and suggests that this compound may also warrant investigation for similar effects mdpi.comresearchgate.netsemanticscholar.org.

Ecological and Pharmacological Bioactivities (e.g., Ichthyotoxicity, Neuromodulatory Effects)

Malyngamides, including this compound, exhibit diverse ecological and pharmacological bioactivities. These activities are often linked to their role as secondary metabolites in marine organisms, potentially serving as defense mechanisms or having other ecological functions vliz.be.

One notable ecological bioactivity observed in some malyngamides is ichthyotoxicity, which refers to toxicity towards fish vliz.beekb.egnih.gov. Malyngamide H, for instance, has been identified as an ichthyotoxic amide isolated from Lyngbya majuscula ekb.egnih.gov. Another study reported lethal toxicity against the shrimp Palaemon paucidens for a new malyngamide (compound 1) isolated from Moorea producens, although its toxicity was weaker compared to isomalyngamides A and B tandfonline.comresearchgate.net. This compound has been listed among compounds from the sea hare Stylocheilus longicauda that exhibit ichthyotoxicity vliz.be.

While the term "neuromodulatory effects" is broad and can encompass various interactions with the nervous system, research on malyngamides has explored activities that could potentially fall under this category, although direct evidence specifically for this compound's neuromodulatory effects is limited in the provided search results. Some cyanobacterial natural products have been noted for potential neuromodulatory and antiviral effects in mammals mnhn.fr. General reviews on marine natural products from heterobranch molluscs, which can accumulate malyngamides from their diet of cyanobacteria, mention a range of pharmacological activities including those potentially affecting the nervous system vliz.be. However, the primary focus in the provided results regarding specific malyngamides and neurological effects relates more broadly to toxicity rather than targeted neuromodulation vliz.beekb.egnih.gov.

Beyond ichthyotoxicity, the malyngamide class displays other bioactivities such as anti-inflammatory, antimicrobial, and anticancer properties ontosight.airesearchgate.netnih.govsemanticscholar.org. Some malyngamides have shown cytotoxicity against various cancer cell lines tandfonline.comresearchgate.netsemanticscholar.org. Anti-inflammatory activity has also been reported for certain malyngamides, with studies investigating their effects on nitric oxide production in stimulated macrophage cells researchgate.netnih.gov.

The diverse bioactivities of malyngamides highlight their ecological relevance and their potential as sources for compounds with pharmacological interest.

Structure Activity Relationship Sar Studies and Analog Development

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a significant role in the biological activity of many natural products, including malyngamides. The total synthesis of malyngamides often involves strategies to control the stereochemistry at multiple chiral centers acs.orgacs.orgscite.ai. For Malyngamide O, which possesses several stereogenic centers, the absolute and relative configurations of these centers are expected to influence its interaction with biological targets and thus its potency and selectivity.

Effects of Specific Substituents and Functional Groups on Activity

The malyngamide structure contains various functional groups and substituents, including amide linkages, ether groups, olefins, and potentially halogen atoms or hydroxyl groups depending on the specific analog nih.govnih.govuni.lu. Modifications to these groups can significantly alter biological activity.

While specific data for this compound is limited, studies on other malyngamides provide relevant insights. For example, a new malyngamide with a hydroxy moiety at C-7 of the fatty acid portion showed weaker cytotoxicity compared to isomalyngamides A and B, suggesting that the methoxy (B1213986) group at this position may contribute to bioactivity tandfonline.com. Another study on new malyngamides from Moorea producens investigated the effect of acetylation. 6,8-di-O-acetylmalyngamide 2 showed potent glucose uptake stimulating activity, while the related 6-O-acetylmalyngamide 2 and N-demethyl-isomalyngamide I showed weaker activity, indicating that the presence and position of acetyl groups can influence biological effects researchgate.netmdpi.comnih.gov.

General SAR principles from other compound classes also suggest that functional groups like hydroxyls, methoxy groups, and halogens can influence properties such as lipophilicity, hydrogen bonding, and electronic distribution, thereby affecting target binding and cellular uptake nih.gov.

Rational Design and Synthesis of Malyngamide Analogues with Modified Bioactivities

The synthesis of malyngamide analogs is a key approach to understanding SAR and developing compounds with improved or altered biological profiles. Rational design of these analogs is guided by the structural features of natural malyngamides and hypotheses about their interactions with biological targets.

Synthetic routes to malyngamides O, P, Q, and R have been developed, involving key steps such as the construction of the vinyl chloride functionality, amidation, and aldol (B89426) reactions acs.orgacs.orgscite.ai. These synthetic strategies allow for the introduction of modifications at specific positions within the molecule. Novel malyngamide derivatives have been synthesized to explore their anticancer activities, utilizing reactions like Sharpless asymmetric epoxidation and Julia-Kocinski olefination colab.wsmolaid.com.

The biosynthesis of malyngamides in cyanobacteria also provides insights into potential modification sites, as different analogs often arise from variations in tailoring enzymes that modify a core structure nih.gov. Understanding these biosynthetic pathways can inform the rational design of synthetic analogs.

Computational Modeling and SAR Analysis

Computational methods, such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, can complement experimental SAR studies by providing insights into the potential interactions of malyngamides with biological targets and predicting the activity of novel analogs rsc.orgmdpi.commdpi.com.

While specific computational modeling studies focused solely on this compound's SAR are not detailed in the provided search results, computational methods have been applied to related molecules and biological processes relevant to malyngamide activity. For example, computer modeling has been used in structural elucidation of other malyngamides to determine preferred conformations nih.gov. QSAR models can be used to predict biological activities based on structural descriptors mdpi.com. These computational approaches can help to:

Predict binding modes and affinities of malyngamides and their analogs to potential protein targets.

Analyze the relationship between structural features and biological activity using statistical methods.

Guide the design of new analogs by predicting the effect of specific modifications on activity.

Understand the influence of stereochemistry and conformational flexibility on biological interactions.

The application of computational modeling in conjunction with experimental synthesis and biological testing provides a powerful approach for comprehensive SAR analysis and the rational design of this compound analogs with tailored bioactivities.

Chemical Ecology and Ecological Roles

Role as Chemical Defense Agents Against Grazers and Predators

While specialist grazers, such as certain sea hares (Stylocheilus spp.), are known to feed on cyanobacteria that produce malyngamides, these specialists may have evolved mechanisms to tolerate or even sequester these compounds. The sequestration of dietary metabolites like malyngamides by sea hares could serve multiple purposes, including detoxification, storage of metabolically costly compounds, or even providing the sea hare with its own chemical defense against its predators.

Research on the toxicity of malyngamides to marine invertebrates provides further evidence for their defensive roles. For instance, a new malyngamide (Malyngamide 1), structurally related to Malyngamide O, isolated from Moorea producens, demonstrated lethal toxicity to the shrimp Palaemon paucidens. Although specific toxicity data for this compound against a wide range of grazers is not extensively detailed in the available literature, its presence in a grazed organism like Stylocheilus longicauda suggests its involvement in these complex chemical defenses.

Involvement in Interspecies Interactions within Marine Ecosystems

Beyond direct defense against grazing, malyngamides contribute to broader interspecies interactions within marine environments. As allelochemicals, these compounds can influence the growth and behavior of neighboring organisms, including competing algae and microbes. The production of bioactive secondary metabolites by marine bacteria and cyanobacteria is a significant factor in mediating antagonistic interactions with other bacteria and eukaryotes.

The presence of malyngamide biosynthetic gene clusters in cyanobacterial strains associated with specific ecological niches, such as those involved in coral diseases, underscores their potential role in mediating interactions within polymicrobial communities.

Contribution to Microbial Community Dynamics (e.g., Quorum Sensing Disruption)

Malyngamides have been shown to influence microbial community dynamics, notably through their potential to interfere with bacterial quorum sensing (QS). Quorum sensing is a critical cell-to-cell communication system used by bacteria to coordinate collective behaviors, including biofilm formation, virulence factor production, and gene expression, often based on cell density.

Compounds that can disrupt QS, known as quorum sensing inhibitors (QSIs), represent a potential strategy for altering bacterial behavior and community structure. Research indicates that malyngamides, including Malyngamide C and lyngbic acid (a common component of many malyngamides), can act as QSIs in marine bacteria. While specific data on this compound's direct impact on quorum sensing is limited, its structural similarity to other malyngamides known to exhibit this activity suggests it may also contribute to the modulation of microbial communication and community structure in its environment. The disruption of bacterial signaling through QS inhibition can lead to changes in the composition and abundance of bacterial populations and can reduce biofilm formation.

Ecological Significance in Coral Disease Etiology (e.g., Black Band Disease)

Malyngamides are also being investigated for their potential ecological significance in the context of coral diseases, particularly Black Band Disease (BBD). BBD is a destructive coral ailment characterized by a dark microbial mat that progresses across coral colonies, leading to tissue loss. This mat is a complex consortium of microorganisms, prominently featuring filamentous cyanobacteria, such as Roseofilum reptotaenium.

Genomic studies of Roseofilum strains isolated from BBD mats have revealed the genetic capacity for the production of malyngamides and other secondary metabolites like looekeyolides. The consistent presence of these biosynthetic gene clusters in BBD-associated Roseofilum strains suggests that malyngamides may play a role in the etiology of the disease. While the precise mechanisms by which malyngamides contribute to BBD are not yet fully elucidated, their bioactivity could potentially influence the interactions within the BBD microbial consortium or directly impact the coral host tissue.

Future Research Trajectories and Translational Outlooks

Discovery of Novel Malyngamide Variants and Biosynthetic Pathways

The marine environment, particularly marine cyanobacteria, remains a rich and underexplored source of novel natural products, including malyngamides. Continued efforts in bioprospecting marine cyanobacterial strains from diverse geographical locations are crucial for the discovery of new malyngamide variants with potentially enhanced or unique biological activities. mdpi.comresearchgate.netencyclopedia.pub Recent studies continue to identify new malyngamide compounds from species like Moorea producens. researchgate.netmdpi.com

Understanding the biosynthetic pathways responsible for malyngamide production is a critical area of research. Malyngamides are structurally complex, typically combining polyketide and non-ribosomal peptide elements. researchgate.net Research into the polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathways in cyanobacteria, such as Okeania species, has begun to shed light on the enzymatic machinery involved in the synthesis of malyngamide classes. nih.govresearchgate.netacs.org Future research should focus on:

Genome Mining: Utilizing genomic data from diverse cyanobacteria to identify gene clusters potentially encoding malyngamide biosynthesis.

Enzymatic Characterization: Elucidating the specific roles of individual enzymes within the biosynthetic pathway, particularly those responsible for unique modifications like halogenation, methylation, and cyclization. nih.govacs.org

Combinatorial Biosynthesis: Exploring the potential to manipulate these pathways genetically to produce novel, non-natural malyngamide analogs with altered properties.

Chemoenzymatic Synthesis and Biocatalytic Approaches for Enhanced Production

The complex structures of many malyngamides, including Malyngamide O, can make their total chemical synthesis challenging and costly. Chemoenzymatic synthesis, which combines the power of chemical reactions with the specificity of enzymatic catalysis, offers a promising avenue for enhanced and sustainable production. mdpi.com

Future research in this area should focus on:

Identifying Key Enzymes: Pinpointing specific enzymes from the native biosynthetic pathway or other sources that can catalyze key steps in malyngamide synthesis, such as amide bond formation, cyclization, or specific functional group modifications. dntb.gov.ua

Enzyme Engineering: Modifying enzymes through directed evolution or rational design to improve their activity, stability, and substrate specificity for in vitro synthesis. rsc.org

Developing Efficient Chemoenzymatic Routes: Designing streamlined synthetic strategies that integrate enzymatic steps with optimized chemical transformations to produce this compound and its analogs efficiently and stereoselectively. nih.govrsc.org

Exploring Biocatalytic Cascades: Developing multi-enzyme systems for one-pot synthesis, mimicking the efficiency of natural biosynthetic assembly lines. rsc.org

Deeper Elucidation of Molecular Targets and Signaling Networks

While some biological activities have been reported for malyngamides, the precise molecular targets and the signaling networks they influence are often not fully understood. nih.gov A deeper elucidation of these mechanisms is crucial for understanding their bioactivity and developing them as potential therapeutic agents.

Research directions include:

Target Identification: Employing advanced techniques such as activity-based protein profiling, pull-down assays, and mass spectrometry to identify proteins that directly interact with this compound.

Signaling Pathway Analysis: Investigating the effects of this compound on relevant cellular signaling pathways using techniques like Western blotting, reporter gene assays, and phosphoproteomics. biorxiv.org

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of this compound analogs with targeted structural modifications to understand how specific parts of the molecule contribute to its interaction with molecular targets and its biological effects. researchgate.net

Computational Modeling: Utilizing computational approaches like molecular docking and dynamics simulations to predict binding modes and affinities of this compound with potential targets. researchgate.net

Exploration of Underexplored Biological Activities and Therapeutic Applications (Excluding Clinical Development)

Malyngamides have demonstrated a range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. mdpi.comresearchgate.netencyclopedia.pubontosight.ai However, many potential activities remain underexplored. Future research should continue to investigate the broader biological potential of this compound and its derivatives.

Areas for exploration include:

Antimicrobial Activity: Further testing against a wider spectrum of bacteria, fungi, and viruses, including drug-resistant strains. mdpi.commdpi.com

Anti-inflammatory Mechanisms: Investigating the specific pathways and mediators involved in the anti-inflammatory effects observed for some malyngamides. encyclopedia.pubontosight.airesearcher.lifeacs.org

Quorum Sensing Inhibition: Exploring the potential of this compound to interfere with bacterial communication systems (quorum sensing), which could be a strategy to combat infections. mdpi.comencyclopedia.pubcapes.gov.br

Activity against Neglected Tropical Diseases: Screening this compound against pathogens responsible for neglected tropical diseases. mdpi.com

Modulation of Other Biological Pathways: Investigating effects on other relevant biological processes, such as metabolic pathways researchgate.net, pain signaling researchgate.net, or neuroinflammation. biotech-asia.org

Biotechnological Strategies for Sustainable Production and Supply

The limited quantities of this compound obtained through direct extraction from natural sources pose a significant challenge for further research and potential development. mdpi-res.com Developing sustainable biotechnological production methods is essential.

Future research should focus on:

Cultivation Optimization: Improving the large-scale cultivation of the producing cyanobacterial strains to maximize this compound yield.

Genetic Engineering of Producer Organisms: Modifying the native cyanobacteria to enhance malyngamide production or to produce specific analogs.

Heterologous Expression: Transferring the malyngamide biosynthetic gene cluster into a more amenable host organism, such as E. coli or Saccharomyces cerevisiae, for scalable production.

Bioreactor Design and Operation: Developing efficient bioreactor systems for controlled and high-density cultivation of producer organisms. acs.orgmdpi.com

Sustainable Sourcing: Exploring environmentally friendly and sustainable methods for collecting and cultivating marine cyanobacteria. dntb.gov.uaresearchgate.netmdpi.commdpi.com

Development of Advanced Analytical Platforms for Malyngamide Profiling

Accurate and sensitive analytical methods are crucial for the discovery, characterization, and quantification of this compound and related compounds in complex biological matrices and production systems.

Research in this area includes:

High-Resolution Mass Spectrometry (HRMS): Developing and applying advanced HRMS techniques for the identification and structural characterization of novel malyngamides and their metabolites. hawaii.eduelifesciences.org

Chromatographic Methods: Optimizing liquid chromatography (LC) methods, such as UPLC, coupled with MS for efficient separation and analysis of malyngamide mixtures. hawaii.edu

NMR Spectroscopy: Utilizing advanced NMR techniques for detailed structural elucidation, including stereochemistry determination. researchgate.netnih.gov

Molecular Networking: Applying computational tools for the analysis of complex MS data to visualize the chemical diversity of malyngamides in extracts and identify new analogs based on structural similarity. hawaii.eduelifesciences.org

Quantitative Analysis: Developing robust and validated analytical methods for the accurate quantification of this compound in various samples.

Q & A

Q. How can researchers isolate and purify Malyngamide O from marine cyanobacteria?

Isolation typically involves solvent extraction (e.g., dichloromethane/methanol) followed by chromatographic techniques such as flash chromatography, HPLC, or size-exclusion chromatography. Structural confirmation requires spectroscopic methods (NMR, MS, UV-Vis) and comparison with known analogs like Malyngamide 3 . Purity validation should include ≥95% HPLC peak area and absence of co-eluting contaminants .

Q. What bioassay models are appropriate for preliminary evaluation of this compound’s bioactivity?

Prioritize cell-based assays for cytotoxicity (e.g., MTT assay against HT-29 or MCF7 lines) or antimicrobial activity (e.g., Staphylococcus aureus inhibition). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations). Ensure biological replicates (n ≥ 3) to account for variability .

Q. How should researchers design a literature review to contextualize this compound’s novelty?

Use databases like Web of Science or PubMed with keywords: “this compound,” “marine cyanobacteria,” “lyngbyatoxin analogs.” Filter for primary literature (2010–2025) and prioritize studies reporting structural analogs (e.g., Malyngamides A–N) to identify gaps in biosynthesis or bioactivity data . Cross-reference citations in review articles to ensure comprehensive coverage .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Analyze variables such as:

- Source organism : Geographic and seasonal variations in cyanobacterial strains may alter metabolite profiles.

- Assay conditions : Differences in solvent (DMSO vs. ethanol), cell passage number, or incubation time can skew results.

- Data normalization : Use standardized metrics (e.g., % viability relative to controls) and apply statistical tests (ANOVA with post-hoc correction) to validate significance .

Q. How can researchers elucidate this compound’s biosynthetic pathway?

Employ genomic techniques (e.g., PCR amplification of nonribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) gene clusters) from the source cyanobacterium. Compare with known pathways for related compounds (e.g., lyngbyatoxin) to identify conserved domains. Supplement with stable isotope labeling (¹³C-acetate) to trace precursor incorporation .

Q. What experimental designs validate this compound’s mechanism of action in cancer models?

Combine in vitro and in silico approaches:

- Protein binding assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with molecular targets (e.g., kinases).

- Transcriptomic profiling : RNA-seq analysis of treated cancer cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress).

- Molecular docking : Align this compound’s structure with known inhibitors (e.g., PKC inhibitors) using software like AutoDock Vina .

Q. How should researchers address low yields of this compound in laboratory-scale extraction?

Optimize parameters:

- Biomass pretreatment : Lyophilization vs. fresh biomass for metabolite stability.

- Solvent systems : Test gradients of hexane/ethyl acetate or chloroform/methanol for selective partitioning.

- Cultivation conditions : Adjust light intensity, temperature, or nutrient media to enhance cyanobacterial metabolite production .

Methodological Considerations

Q. What statistical frameworks are suitable for analyzing dose-dependent bioactivity data?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and apply outlier tests (Grubbs’ test) to exclude anomalous replicates. For multi-experiment studies, apply meta-analysis tools to aggregate effect sizes .

Q. How can researchers ensure reproducibility in this compound studies?

Document all protocols in detail, including:

- Instrument parameters : NMR spectrometer frequency, HPLC column type, and gradient program.

- Biological materials : Cyanobacterial strain accession numbers and cell line authentication certificates.

- Raw data deposition : Upload spectra, chromatograms, and assay datasets to repositories like Zenodo or Figshare .

Ethical and Reporting Standards

Q. What ethical guidelines apply to marine sample collection for this compound research?

Obtain permits for bioprospecting under the Nagoya Protocol and adhere to local biodiversity regulations. Acknowledge source communities in publications and avoid overharvesting cyanobacterial populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.